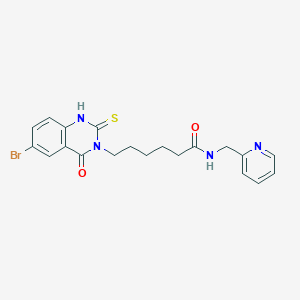![molecular formula C8H16ClN B2396748 (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride CAS No. 2307757-40-8](/img/structure/B2396748.png)
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride” is 1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The molecular weight of the compound is 161.67.Mechanism of Action
The exact mechanism of action of (+)-Cyclazodone is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
Studies have shown that (+)-Cyclazodone can improve cognitive function, memory, and learning in animal models. It has also been shown to increase locomotor activity and reduce anxiety-like behavior in rats. In addition, it has been shown to increase the levels of dopamine and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using (+)-Cyclazodone in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one of the limitations is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on the brain.
Future Directions
There are several future directions for research on (+)-Cyclazodone. One area of research is to further investigate its potential use in the treatment of ADHD, depression, and anxiety. Another area of research is to explore its effects on other neurotransmitters and brain regions. Additionally, future research could focus on developing more potent and selective analogs of (+)-Cyclazodone.
Synthesis Methods
The synthesis of (+)-Cyclazodone involves the condensation of 2-amino-5-methylcyclohexanone with cyclohexanone followed by reduction with sodium borohydride in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain (+)-Cyclazodone hydrochloride.
Scientific Research Applications
(+)-Cyclazodone has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve cognitive function, memory, and learning in animal models. In addition, it has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and anxiety.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGLBBKKWWCYRZ-FXFNDYDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)

![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)




![(2,4-Dimethylthiazol-5-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2396678.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)
